REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].N[CH2:6][CH2:7][CH2:8][Si:9]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[NH2:4][CH:7]([CH3:6])[CH2:8][Si:9]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]
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Name
|
|
Quantity
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14 g
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Type
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reactant
|
Smiles
|
C(C=C)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
To the mixture heated in an oil bath
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Type
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ADDITION
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Details
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was dropwise added over one hour from the dropping funnel
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Duration
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1 h
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Type
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CUSTOM
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Details
|
After the completion of the reaction
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Name
|
|
Type
|
product
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Smiles
|
C(C=C)N
|
Name
|
|
Type
|
product
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Smiles
|
NC(C[Si](OCC)(OCC)OCC)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |